

Okadaic acid potency compared to its acylated derivatives

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A comparative analysis of the biological potency of **okadaic acid** (OA) and its primary derivatives reveals significant differences based on their chemical structure. These variations are critical for researchers in toxicology, pharmacology, and drug development. The primary derivatives discussed include dinophysistoxin-1 (DTX-1), dinophysistoxin-2 (DTX-2), and the 7-O-acyl ester derivatives collectively known as dinophysistoxin-3 (DTX-3).

The core mechanism of action for **okadaic acid** and its non-acylated derivatives is the potent inhibition of serine/threonine protein phosphatases, particularly protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1).[1][2][3] This inhibition disrupts the cellular processes regulated by protein phosphorylation, leading to cytotoxicity and other toxic effects. [4]

Potency Comparison: A Quantitative Overview

Experimental data consistently demonstrates a clear order of potency among these compounds. DTX-1 is generally more potent than OA, while DTX-2 is less potent. The acylated derivatives (DTX-3) are largely considered inactive until hydrolyzed into their parent compounds (OA, DTX-1, or DTX-2).[1][5] This conversion can occur during digestion, transforming the less toxic ester derivatives into their more potent forms.[6]

Data Summary Tables

The following tables summarize the key quantitative data from various experimental comparisons.



Table 1: In Vivo Acute Toxicity Data (Mouse)

Compound	Administration	LD50 (µg/kg body weight)	Relative Potency (TEF*)	Source(s)
Okadaic Acid (OA)	Oral	760 - 1069	1.0	[7][8]
	Intraperitoneal (i.p.)	192 - 200	1.0	[1][9]
Dinophysistoxin- 1 (DTX-1)	Oral	487 - 897	1.2 - 1.5	[7][8]
	Intraperitoneal (i.p.)	160	~1.25	[9]
Dinophysistoxin- 2 (DTX-2)	Oral	2262	0.3	[7]
	Intraperitoneal (i.p.)	-	0.6	[10]

^{*}Toxicity Equivalency Factor (TEF) relative to **Okadaic Acid**.

Table 2: In Vitro Protein Phosphatase 2A (PP2A) Inhibition



Compound	Metric	Value	Relative Potency (IEF*)	Source(s)
Okadaic Acid (OA)	IC50 (nM)	~0.2	1.0	[9]
	Ki (pM)	30	1.0	[11]
Dinophysistoxin- 1 (DTX-1)	IC50 (nM)	~0.125	1.6	[9]
	Ki (pM)	19	~1.6	[11]
Dinophysistoxin- 2 (DTX-2)	IC50 (nM)	~0.67	0.3	[9]
7-O-palmitoyl-OA (DTX-3)	Ki (nM)	>100	Inactive	[11]

^{*}Inhibition Equivalency Factor (IEF) relative to Okadaic Acid.

Table 3: In Vitro Cytotoxicity (Neuro-2a Cells)

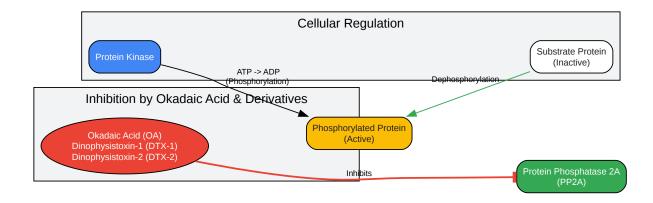
Compound	EC50 (nM)	Relative Potency	Source(s)
Okadaic Acid (OA)	21.6	1.0	[9]
Dinophysistoxin-1 (DTX-1)	14.1	1.53	[9]

| Dinophysistoxin-2 (DTX-2) | 41.0 | 0.53 |[9] |

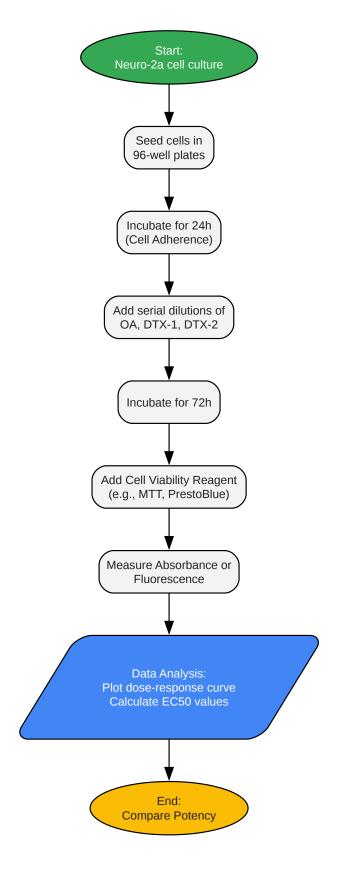
Mechanism of Action and Experimental Workflows

The diagrams below illustrate the primary signaling pathway affected by these toxins and a standard workflow for assessing their cytotoxic potency.









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